molecular formula C7H3F3N2S B13695152 3-Isothiocyanato-4-(trifluoromethyl)pyridine

3-Isothiocyanato-4-(trifluoromethyl)pyridine

Cat. No.: B13695152
M. Wt: 204.17 g/mol
InChI Key: ANXBJXUPNMSYCJ-UHFFFAOYSA-N
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Description

3-Isothiocyanato-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H3F3N2S It is characterized by the presence of an isothiocyanate group (-N=C=S) and a trifluoromethyl group (-CF3) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanato-4-(trifluoromethyl)pyridine typically involves the introduction of the isothiocyanate group to a pyridine derivative. One common method is the reaction of 4-(trifluoromethyl)pyridine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows:

4-(trifluoromethyl)pyridine+CSCl2+Et3NThis compound+Et3NHCl\text{4-(trifluoromethyl)pyridine} + \text{CSCl}_2 + \text{Et}_3\text{N} \rightarrow \text{this compound} + \text{Et}_3\text{N}\cdot\text{HCl} 4-(trifluoromethyl)pyridine+CSCl2​+Et3​N→this compound+Et3​N⋅HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanato-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.

    Oxidation and reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Cyclization: Cyclization reactions may require catalysts such as Lewis acids or bases, and are often conducted under reflux conditions.

    Oxidation and reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

    Nucleophilic substitution: Thioureas, carbamates, and dithiocarbamates.

    Cyclization: Various heterocyclic compounds.

    Oxidation and reduction: Oxidized or reduced pyridine derivatives.

Scientific Research Applications

3-Isothiocyanato-4-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-4-(trifluoromethyl)pyridine is largely dependent on its chemical reactivity. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the formation of covalent bonds with biological targets, potentially disrupting their normal function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Isothiocyanato-4-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-Isothiocyanato-4-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    4-(Trifluoromethyl)pyridine: Lacks the isothiocyanate group but contains the trifluoromethyl group.

Uniqueness

3-Isothiocyanato-4-(trifluoromethyl)pyridine is unique due to the presence of both the isothiocyanate and trifluoromethyl groups

Properties

Molecular Formula

C7H3F3N2S

Molecular Weight

204.17 g/mol

IUPAC Name

3-isothiocyanato-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-2-11-3-6(5)12-4-13/h1-3H

InChI Key

ANXBJXUPNMSYCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)N=C=S

Origin of Product

United States

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